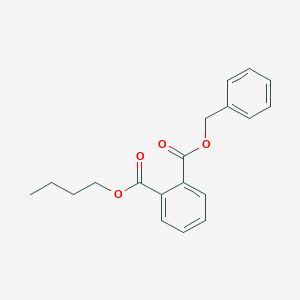

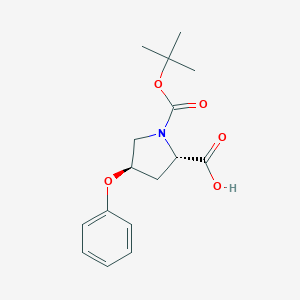

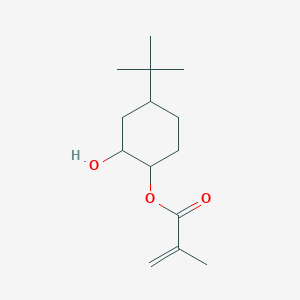

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

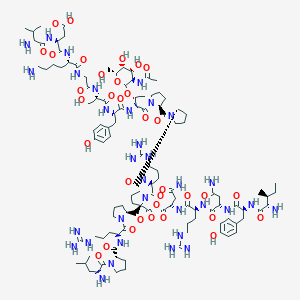

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid, also known as Boc-PPCA, is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. Boc-PPCA is a chiral building block which is used in a variety of organic synthesis reactions. It is a versatile reagent that can be used in a range of organic synthesis reactions, including peptide synthesis, peptide coupling, and other syntheses. Boc-PPCA is also used in the synthesis of complex organic molecules, such as peptides and polypeptides.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Properties

(2S,4R)-Boc-4-phenoxy-pyrrolidine-2-carboxylic acid may have potential applications in photocatalysis. The related compound (BiO)2CO3 (BOC) is known for its applications in various fields, including healthcare and photocatalysis. It's noted for its wide band gap, which limits its visible light absorption and utilization, prompting the development of various modification strategies to enhance its photocatalytic performance. These strategies include coupling with metals, metal oxides, bismuth-based metallic acid salts, and non-metal doping, among others. The enhanced photocatalytic activity of BOC-based systems can be attributed to unique interactions like the p–n junction, Schottky junction, surface plasmon resonance effect, and excellent electronic conductivity (Ni et al., 2016).

Biotechnological Production and Derivatives

In the realm of biotechnology, compounds like lactic acid, closely related to carboxylic acids, are produced commercially through the fermentation of biomass. Lactic acid is a versatile feedstock in green chemistry, leading to the production of valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters. Biotechnological routes emphasize the potential of carboxylic acids and their derivatives in producing a wide array of significant chemicals (Gao et al., 2011).

Biological Activities

Carboxylic acids, including compounds structurally similar to this compound, are recognized for their biological activities. They are known to possess antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. Their biological activities are notably enhanced through conjugation, showcasing their potential in pharmacology and as a precursor for bioactive compounds (Pei et al., 2016).

Drug Synthesis and Discovery

Pyrrolidine, a structural component of this compound, is widely used in drug discovery due to its properties such as sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This five-membered ring structure and its derivatives are pivotal in creating compounds for treating various human diseases. The diverse biological profiles of these compounds are often determined by the stereochemistry and spatial orientation of substituents, highlighting the importance of the pyrrolidine scaffold in medicinal chemistry (Li Petri et al., 2021).

Soil Sorption and Environmental Interaction

Compounds similar to this compound, like phenoxy herbicides, are highly soluble in water and weakly absorbed in soil, making them highly mobile and susceptible to transportation to aquatic ecosystems. Understanding their sorption behavior is crucial for environmental management and the development of remediation strategies (Werner et al., 2012).

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenoxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-10-12(9-13(17)14(18)19)21-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZJNCETIGXIO-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)